molecular formula C10H13BrN2 B1380207 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine CAS No. 1289040-78-3

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine

Cat. No.: B1380207
CAS No.: 1289040-78-3
M. Wt: 241.13 g/mol
InChI Key: MBXRSRFNDHXWRU-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol .

Preparation Methods

The synthesis of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine typically involves a palladium-catalyzed Suzuki cross-coupling reaction. This method uses commercially available 5-bromo-2-methylpyridin-3-amine as a starting material . The reaction conditions generally include the use of arylboronic acids, a palladium catalyst, and a suitable base in an organic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to achieve moderate to good yields .

Chemical Reactions Analysis

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common reagents used in these reactions include arylboronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.

    Industry: The compound is used in the development of new materials and as a reference standard in pharmaceutical testing.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclobutyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes and receptors involved in various biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine can be compared with other similar compounds, such as:

    5-bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    N-[5-bromo-2-methylpyridine-3-yl]acetamide: Another related compound used in the synthesis of novel pyridine derivatives.

The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-N-cyclobutyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXRSRFNDHXWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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